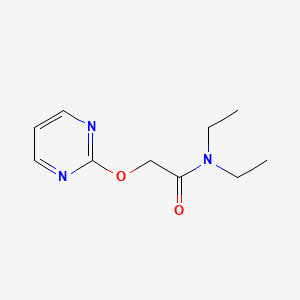![molecular formula C16H22N6O2 B5555744 6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives, including the compound , typically involves cyclization reactions and substitutions that allow for the introduction of various functional groups. For instance, the synthesis of o-Carboranylalkoxy-1,3,5-Triazine Derivatives, which shares a similar triazine core, is achieved through substitutions that result in compounds with significant biological activities (Jin et al., 2018).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray crystallography, revealing configurations that significantly influence their chemical behavior and interaction with biological systems. The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, for example, demonstrates the impact of substituents on the molecule's conformation (Fridman et al., 2003).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including substitutions and cyclizations, which enable the modification of their chemical properties for specific applications. The reactivity of the triazine ring allows for the creation of compounds with targeted functionalities (Collins et al., 2000).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For example, the synthesis and characterization of specific triazine derivatives reveal details about their UV light-absorbing capabilities, indicating potential use in materials science (Jiang et al., 2008).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their stability, reactivity, and interactions with other molecules, are determined by their molecular structure and substituents. Research on the synthesis of specific triazine derivatives provides insights into their potential as antimicrobial agents and their reaction mechanisms (Desai et al., 2004).
科学的研究の応用
Antioxidant Activity and Analytical Methods
Research on antioxidants and their implications across various fields highlights the importance of studying compounds with potential antioxidant properties. The review by Munteanu and Apetrei (2021) presents critical analyses of tests used to determine antioxidant activity, emphasizing chemical reactions and the kinetics of processes involving antioxidants. This could be relevant when considering the antioxidant potential of "6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine" and its applications in medicine, pharmacy, or food engineering (Munteanu & Apetrei, 2021).
Neuroprotective Mechanisms in Cerebral Ischemia
The role of certain compounds in neuroprotection, particularly in the context of cerebral ischemia, highlights the potential therapeutic applications of compounds with similar properties. Adibhatla and colleagues (2002) discuss the mechanisms through which citicoline exhibits beneficial effects in various CNS injury models, suggesting a focus on compounds that could influence phospholipid synthesis or act against destructive processes in the brain (Adibhatla, Adibhatla, Hatcher, & Dempsey, 2002).
Environmental and Biomedical Applications
The utilization of phosphorus-containing polymers in the biomedical field due to their biocompatibility and other beneficial properties, as reviewed by Monge et al. (2011), could suggest research directions for compounds with similar functional groups or properties. This indicates the importance of exploring the applications of "6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine" in dentistry, regenerative medicine, or drug delivery systems (Monge, Canniccioni, Graillot, & Robin, 2011).
特性
IUPAC Name |
6-methoxy-4-N-(2-morpholin-4-ylethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-23-16-20-14(17-7-8-22-9-11-24-12-10-22)19-15(21-16)18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMSIGULULGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)
![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)
![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)


![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)